2,4-dichloro-N-1H-indazol-5-ylbenzamide

Description

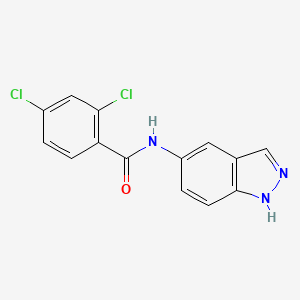

2,4-Dichloro-N-1H-indazol-5-ylbenzamide is a benzamide derivative featuring a dichlorophenyl group (2,4-dichloro substitution) linked to a 1H-indazol-5-yl moiety via an amide bond. The compound’s structure combines a planar aromatic system with electron-withdrawing chlorine atoms, which influence its electronic and steric properties. Spectroscopic characterization (e.g., FTIR and ¹H NMR) would align with trends observed in structurally related compounds, such as C=O stretching at ~1650–1680 cm⁻¹ (amide I band) and aromatic C-Cl vibrations at ~750–550 cm⁻¹ .

Properties

IUPAC Name |

2,4-dichloro-N-(1H-indazol-5-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Cl2N3O/c15-9-1-3-11(12(16)6-9)14(20)18-10-2-4-13-8(5-10)7-17-19-13/h1-7H,(H,17,19)(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEPBZSXKFHFONO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1NC(=O)C3=C(C=C(C=C3)Cl)Cl)C=NN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues from Benzimidazole and Indazole Families

The compound shares structural motifs with several derivatives reported in the evidence:

Substituent Effects on Physicochemical Properties

- Chlorine Substitution: The 2,4-dichloro configuration in the target compound increases lipophilicity (logP) compared to mono-chloro analogues (e.g., ’s Compound 5). This enhances membrane permeability but may reduce aqueous solubility.

- Amide vs. Sulfonamide : The benzamide group in the target compound offers moderate solubility, whereas sulfonamide derivatives () exhibit higher solubility due to stronger H-bonding with water .

- Heterocyclic Cores : Indazole (target) vs. benzimidazole () alters electronic density. Indazole’s NH group facilitates stronger H-bonding, while benzimidazole’s fused ring system increases rigidity .

Spectroscopic and Quantum Chemical Comparisons

- FTIR : The target compound’s amide C=O stretch (~1680 cm⁻¹) is shifted slightly higher than sulfonamide S=O stretches (~1350 cm⁻¹) in due to differences in electron delocalization .

- ¹H NMR : Aromatic protons in the dichlorophenyl group would resonate downfield (δ ~7.5–8.0 ppm) compared to methoxy-substituted analogues (δ ~6.8–7.2 ppm) in .

- QSAR Parameters : highlights that steric parameters (e.g., molecular length) and electronic descriptors (Eₗᵤₘₒ) correlate with bioactivity. The target compound’s dichlorophenyl group may optimize these parameters for receptor binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.